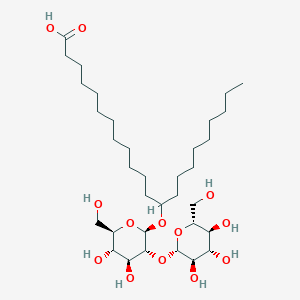

13-Sophorosyloxydocosanoic acid

Description

13-Sophorosyloxydocosanoic acid is a glycolipid that belongs to the sophorolipid (B1247395) class of biosurfactants. These naturally derived compounds are gaining significant attention in both academic and industrial fields due to their biodegradability and versatile functionality. wikipedia.orglocusingredients.com

Sophorolipids are surface-active compounds produced by certain non-pathogenic yeast species. wikipedia.orgnih.gov Structurally, they consist of a hydrophilic (water-attracting) sophorose sugar head and a hydrophobic (water-repelling) fatty acid tail. wikipedia.orgnih.gov The sophorose unit is a disaccharide of glucose with an unusual β-1,2 glycosidic bond. wikipedia.org This amphiphilic nature, possessing both water-loving and water-hating regions, allows them to reduce surface and interfacial tension, making them effective surfactants. locusingredients.comnih.gov

Sophorolipids are typically produced as a mixture of related structures, which can be broadly categorized into two main forms: acidic (open-chain) and lactonic (cyclic). wikipedia.orgnih.gov In the acidic form, the carboxylic acid end of the fatty acid is free. wikipedia.org In the lactonic form, this carboxylic group is internally esterified, creating a closed-ring structure. nih.gov This structural difference influences their properties; for instance, acidic sophorolipids generally exhibit better foaming and solubility, while lactonic forms are often more effective at lowering surface tension and have greater antimicrobial activity. nih.govnih.gov

This compound is a specific type of acidic sophorolipid. psu.edu Its defining feature is the fatty acid component, which is docosanoic acid hydroxylated at the 13th carbon position. psu.edu This particular structure was identified in the glycolipids produced by the yeast Rhodotorula bogoriensis (formerly Candida bogoriensis). nih.govpsu.edu While most studied sophorolipids, such as those from Starmerella bombicola, typically have a C16 or C18 fatty acid chain, the C22 chain of this compound represents a less common structural variation. wikipedia.orgijstr.org

The academic and biotechnological interest in sophorolipids, including this compound, is substantial and growing. nih.govnih.gov As microbially produced surfactants, they represent a renewable and environmentally friendly alternative to petroleum-based chemical surfactants. locusingredients.comnih.gov Their low toxicity and high biodegradability are key advantages, addressing increasing environmental concerns. biosynth.comcymitquimica.com

From a research perspective, the structural diversity of sophorolipids is a significant area of study. nih.govresearchgate.net Scientists are exploring how different producing yeast strains and fermentation conditions, such as the carbon sources used, influence the final structure of the sophorolipid mixture. ijstr.orgnih.gov This research aims to produce "designer" sophorolipids with specific structures, like this compound, to optimize their function for particular applications. nih.gov

The biotechnological significance of these compounds is vast. Their properties as emulsifiers, wetting agents, and solubilizers make them suitable for a wide range of industries. locusingredients.comnih.gov Applications are found in household cleaning products, cosmetics, personal care, and agriculture. nih.govnih.gov In the biomedical and pharmaceutical fields, sophorolipids are being investigated for their antimicrobial, antiviral, and immunomodulatory activities. nih.govnih.govnih.gov The ability to produce specific forms, such as the purely acidic this compound, could be advantageous for applications requiring high foaming or solubility. nih.govnih.gov

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Systematic Name | 13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]docosanoic acid | lipidmaps.org |

| Molecular Formula | C34H64O13 | lipidmaps.orgchemspider.com |

| Exact Mass | 680.434696 | lipidmaps.org |

| Heavy Atom Count | 47 | lipidmaps.org |

| Rotatable Bond Count | 26 | lipidmaps.org |

| Topological Polar Surface Area | 219.97 Ų | lipidmaps.org |

| Hydrogen Bond Donors | 8 | lipidmaps.org |

| Hydrogen Bond Acceptors | 13 | lipidmaps.org |

General Comparison of Acidic vs. Lactonic Sophorolipids

| Feature | Acidic Sophorolipids | Lactonic Sophorolipids | Source |

| Structure | Open-chain, free carboxylic acid group | Cyclic, intramolecular ester bond | wikipedia.org |

| Water Solubility | Generally higher | Generally lower | nih.gov |

| Foaming Properties | Better | Weaker | wikipedia.orgnih.gov |

| Surface Tension Reduction | Efficient | More efficient | nih.govnih.gov |

| Antimicrobial Activity | Present | Generally stronger | nih.govnih.gov |

Detailed Research Findings

Research into sophorolipids dates back several decades, with early discoveries laying the groundwork for understanding their structure and production. In 1968, Tulloch and colleagues reported on the extracellular glycolipids synthesized by the yeast then known as Candida bogoriensis. nih.gov They elucidated that the structure of the sophorolipid produced by this yeast was distinct in its fatty acid component; the sophorose sugar unit was linked to 13-hydroxydocosanoic acid, forming what is now systematically named this compound. psu.edu

The biosynthesis of sophorolipids is a complex, multi-step enzymatic process that occurs within the yeast cell. nih.gov The pathway begins with a fatty acid, which is first hydroxylated at its terminal (ω) or sub-terminal (ω-1) position by a specific cytochrome P450 monooxygenase enzyme. nih.govresearchgate.net This hydroxylated fatty acid is then sequentially glycosylated with two glucose molecules by two different glucosyltransferases (UGTA1 and UGTB1) to form the characteristic sophorose head group. nih.govresearchgate.net This results in the creation of an acidic sophorolipid. researchgate.net Further enzymatic modifications can occur, such as acetylation of the sophorose moiety by an acetyltransferase, or lactonization by a lactone esterase to form the cyclic variant. nih.govresearchgate.net The specific structure of the final sophorolipid, including the length and hydroxylation position of the fatty acid tail, is largely determined by the genetic makeup of the producing yeast strain and the specific fatty acid substrates provided during fermentation. psu.eduijstr.org For example, the production of this compound is characteristic of Rhodotorula bogoriensis utilizing long-chain fatty acids. psu.edu

Propriétés

Formule moléculaire |

C34H64O13 |

|---|---|

Poids moléculaire |

680.9 g/mol |

Nom IUPAC |

13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxydocosanoic acid |

InChI |

InChI=1S/C34H64O13/c1-2-3-4-5-9-12-15-18-23(19-16-13-10-7-6-8-11-14-17-20-26(37)38)44-34-32(30(42)28(40)25(22-36)46-34)47-33-31(43)29(41)27(39)24(21-35)45-33/h23-25,27-36,39-43H,2-22H2,1H3,(H,37,38)/t23?,24-,25-,27-,28-,29+,30+,31-,32-,33+,34-/m1/s1 |

Clé InChI |

OAKLJPBSRRDONB-FCILMWLFSA-N |

SMILES isomérique |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canonique |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origine du produit |

United States |

Microbial Biosynthesis and Metabolic Pathways of 13 Sophorosyloxydocosanoic Acid

Principal Microbial Producers and Their Taxonomic Classification

Several yeast species are known for their ability to produce sophorolipids. wikipedia.orgnih.gov However, the production of 13-Sophorosyloxydocosanoic acid is particularly associated with a select few, most notably Starmerella bombicola and Candida bogoriensis.

Starmerella bombicola as a Key Producer

Starmerella bombicola is arguably the most studied and commercially significant producer of sophorolipids. nih.govoup.com This non-pathogenic yeast is highly efficient in converting sugars and vegetable oils into a mixture of sophorolipid (B1247395) structures. nih.govfrontiersin.org Originally isolated from the honey of bumblebees and classified as Torulopsis bombicola, it was later reclassified as Candida bombicola. nih.govoup.com Further taxonomic revision based on its sexual sporulating state (teleomorph) led to its current designation as Starmerella bombicola. nih.govoup.comresearchgate.net

S. bombicola is known for its robust production of sophorolipids from various hydrophobic substrates, such as alkanes and fatty acids. nih.govfrontiersin.org While it typically produces sophorolipids based on C16 and C18 fatty acids, its enzymatic machinery has the potential to utilize longer chain fatty acids, leading to products like this compound under specific fermentation conditions and substrate provisions. oup.comuniprot.org

Candida bogoriensis in this compound Production

Candida bogoriensis is distinguished by its production of sophorolipids with a unique structure, where the sophorose unit is attached to 13-hydroxydocosanoic acid. nih.govresearchgate.net The major extracellular lipid produced by this yeast is the diacetylated sophoroside of 13-hydroxydocosanoic acid, along with its mono- and unacetylated forms. researchgate.netnih.govnih.gov When cultured in appropriate media, C. bogoriensis can yield significant quantities of these specific glycolipids. researchgate.netnih.gov

The taxonomic classification of this yeast has also evolved. It was later renamed Rhodotorula bogoriensis and more recently has been reclassified as Pseudohyphozyma bogoriensis. nih.govresearchgate.netnih.gov The production of these glycolipids is influenced by the nutrient composition of the growth medium, with glucose and yeast extract concentrations playing a regulatory role. nih.gov

Table 1: Taxonomic Classification of Principal Sophorolipid Producers

| Current Name | Former Names | Key Sophorolipid Product | Phylum | Class | Order | Family |

|---|---|---|---|---|---|---|

| Starmerella bombicola | Torulopsis bombicola, Candida bombicola nih.govoup.comoup.com | C16/C18 Sophorolipids oup.com | Ascomycota uniprot.org | Dipodascomycetes uniprot.org | Dipodascales uniprot.org | Trichomonascaceae uniprot.org |

| Pseudohyphozyma bogoriensis | Candida bogoriensis, Rhodotorula bogoriensis nih.govresearchgate.netnih.gov | This compound derivatives researchgate.netnih.gov | Ascomycota nih.gov | Saccharomycetes | Saccharomycetales | --- |

Note: The family for Pseudohyphozyma bogoriensis is not definitively established in the provided context.

Other Relevant Microorganisms Involved in Sophorolipid Synthesis

Besides S. bombicola and C. bogoriensis, other yeasts have been identified as sophorolipid producers, although their synthesis of this compound is less prominent. These include species such as Candida apicola and Wickerhamiella domercqiae, which produce sophorolipid structures nearly identical to those from S. bombicola. nih.gov The genus Candida itself is large and diverse, comprising many species found in various environments. drfungus.orgfungaleducation.orgboldsystems.org

Detailed Elucidation of Biosynthetic Pathways

The biosynthesis of sophorolipids, including this compound, is a multi-step enzymatic process. It begins with the hydroxylation of a long-chain fatty acid, followed by sequential glycosylation steps. ijstr.org

Initial Fatty Acid Hydroxylation Mechanisms (e.g., Cytochrome P450 Monooxygenase CYP52M1)

The first crucial step in sophorolipid biosynthesis is the hydroxylation of a fatty acid. ijstr.orguniprot.org This reaction is catalyzed by a specific enzyme belonging to the cytochrome P450 monooxygenase family, designated CYP52M1. uniprot.orgnih.govoup.com This enzyme is responsible for introducing a hydroxyl group at either the terminal (omega, ω) or subterminal (omega-1, ω-1) position of the fatty acid chain. uniprot.orgoup.com

In S. bombicola, CYP52M1 shows a preference for C16 to C20 fatty acids. uniprot.orgnih.gov For instance, it hydroxylates oleic acid more efficiently than other C18 fatty acids. uniprot.orgnih.gov This hydroxylation converts the non-polar fatty acid into a more polar hydroxy fatty acid, which serves as the acceptor molecule for the subsequent addition of sugar moieties. uniprot.org The expression of the CYP52M1 gene is significantly upregulated during the stationary phase of yeast growth, coinciding with active sophorolipid production. oup.comnih.gov This enzyme requires molecular oxygen for its catalytic activity, highlighting the importance of aeration in the fermentation process. ijstr.org

Glycosylation Steps and UDP-Glucosyltransferase Activities (e.g., UGTA1, UGTB1)

Following hydroxylation, the biosynthesis proceeds with two sequential glycosylation steps, catalyzed by two distinct UDP-glucosyltransferases: UGTA1 and UGTB1. oup.comnih.govresearchgate.net These enzymes act in a stepwise and independent manner to form the characteristic sophorose head group of the sophorolipid. nih.govnih.gov

The first glycosylation is performed by the UDP-glucosyltransferase UGTA1. oup.comnih.govoup.com This enzyme transfers a glucose molecule from an activated sugar donor, UDP-glucose, to the hydroxyl group of the previously synthesized hydroxy fatty acid. researchgate.net This reaction forms a glucolipid, which is the intermediate product. researchgate.net The identification and characterization of the UGTA1 gene was a significant step in understanding the sophorolipid metabolic pathway. oup.comnih.gov

The second glycosylation step is catalyzed by the UDP-glucosyltransferase UGTB1. nih.gov This enzyme attaches a second glucose molecule to the first glucose of the glucolipid intermediate, forming a β-1,2 glycosidic bond and thus creating the sophorose disaccharide. nih.govresearchgate.net This final glycosylation step yields the acidic, or open-ring, form of the sophorolipid, such as this compound. researchgate.netresearchgate.net Deletion of the UGTB1 gene in S. bombicola results in the accumulation and production of the glucolipid intermediate, confirming its role in the second glucosylation event. nih.gov

Table 2: Key Enzymes in the Biosynthesis of Sophorolipids

| Enzyme | Gene | Function | Step in Pathway |

|---|---|---|---|

| Cytochrome P450 Monooxygenase | CYP52M1 | Catalyzes the terminal (ω) or subterminal (ω-1) hydroxylation of a fatty acid. uniprot.orgoup.com | 1. Fatty Acid Hydroxylation |

| UDP-Glucosyltransferase A1 | UGTA1 | Catalyzes the first glycosylation step, attaching a glucose molecule to the hydroxy fatty acid. oup.comresearchgate.netnih.gov | 2. First Glycosylation |

| UDP-Glucosyltransferase B1 | UGTB1 | Catalyzes the second glycosylation step, adding a second glucose molecule to form the sophorose moiety. nih.gov | 3. Second Glycosylation |

Acetylation and Deacetylation Processes of the Sophorose Moiety (e.g., Acetyltransferase AT, Carboxylesterases)

The structural diversity of sophorolipids is significantly enhanced by the acetylation of the sophorose head group. This modification influences the physicochemical properties of the molecule, such as its water solubility and biological activity. nih.gov

The acetylation at the C6' and C6'' hydroxyl groups of the sophorose moiety is a crucial step mediated by a specific acetyltransferase (AT). ijstr.org In Starmerella bombicola (formerly Candida bombicola), the gene encoding this enzyme, AT, is part of the core sophorolipid biosynthetic gene cluster. scispace.combohrium.com The creation of a deletion mutant of this gene (Δat) results in a strain that produces exclusively unacetylated sophorolipids, confirming the enzyme's direct role in this modification. nih.govresearchgate.net This targeted genetic modification allows for the one-step production of purely unacetylated forms. nih.gov

In the yeast Candida bogoriensis, which is known to produce a diacetylated sophoroside of 13-hydroxydocosanoic acid, a specific acetyl-coenzyme A: this compound acetyltransferase has been purified and characterized. nih.govnih.govcdnsciencepub.com This enzyme is responsible for catalyzing the acetylation at both the 6' and 6" positions of the sophorosyl group, yielding mono- and diacetylated products. nih.gov

While the acetylation process is well-defined, the deacetylation process is less specifically characterized in sophorolipid metabolism. Generally, deacetylation reactions are catalyzed by carboxylesterases (CES, EC 3.1.1.1), a superfamily of serine hydrolases that cleave ester bonds in a variety of endogenous and xenobiotic compounds. nih.govnih.govnih.gov These enzymes are known for their broad substrate specificity and play a significant role in lipid metabolism, such as the hydrolysis of triacylglycerols and cholesteryl esters. nih.gov The catalytic mechanism for CES typically involves a multi-step process including nucleophilic attack by a serine residue, formation of a tetrahedral intermediate, and subsequent release of the products. nih.govmdpi.com Although a specific carboxylesterase for sophorolipid deacetylation has not been detailed, the action of such enzymes present in the cell could potentially modify the acetylation state of the produced sophorolipids.

Table 1: Characteristics of Acetyl-CoA: this compound Acetyltransferase from Candida bogoriensis

| Parameter | Value / Observation | Source(s) |

|---|---|---|

| Function | Catalyzes acetylation of 6' and 6" positions of the sophorosyl group. | nih.gov |

| Substrate | Utilizes the monomeric form of this compound. | nih.gov |

| Co-substrate | Acetyl-Coenzyme A | nih.gov |

| Apparent K_m_ | 30 µM for Acetyl-CoA | nih.gov |

| Molecular Weight | ~500,000 Da (determined by gel filtration) | nih.gov |

| pH Optimum | 7.0 - 9.0 | nih.gov |

| Inhibitors (1 mM) | N-ethylmaleimide, p-hydroxymercuribenzoate, 5,5'-dithiobis(2-nitrobenzoic acid) | nih.gov |

| Acyl-CoA Specificity | Utilizes propionyl-CoA at 45% the rate of acetyl-CoA; longer chain acyl-CoAs are used much less efficiently. | nih.gov |

Integration of Lipid and Sugar Metabolism Pathways

The biosynthesis of this compound is a prime example of the convergence of primary lipid and carbohydrate metabolism. The production of these glycolipids is strongly enhanced when the producing yeast is supplied with two distinct types of carbon sources: a hydrophilic source (like glucose) and a hydrophobic source (like a fatty acid or vegetable oil). ijstr.orgresearchgate.netnih.gov

The hydrophilic carbon source enters the central carbohydrate metabolism, primarily glycolysis, to generate precursors for the sophorose moiety. researchgate.net Specifically, glucose is converted into UDP-glucose, which serves as the activated sugar donor for the glycosylation steps. researchgate.net

The hydrophobic carbon source provides the fatty acid tail of the sophorolipid. In the case of this compound, a C22 fatty acid (docosanoic acid) is required. The yeast can either directly incorporate an exogenous fatty acid from the medium or synthesize it de novo. However, production yields are typically lower when relying solely on de novo fatty acid synthesis from a sugar source. ijstr.org The initial step in the pathway involves the hydroxylation of this fatty acid at a specific position (e.g., the terminal ω or sub-terminal ω-1 position) by a cytochrome P450 monooxygenase, creating the attachment point for the sophorose head group. scispace.combohrium.com

The regulation of sophoroside production in Candida bogoriensis clearly demonstrates this metabolic integration. The synthesis of the diacetylated sophoroside of 13-hydroxydocosanoic acid is dependent on the availability of glucose. nih.gov This indicates that the flux through sugar metabolic pathways is directly linked to the final assembly of the glycolipid molecule.

Enzymatic Reaction Mechanisms in this compound Formation

The synthesis of this compound is a multi-step enzymatic cascade. The core pathway involves hydroxylation of the fatty acid, followed by two sequential glycosylations and subsequent acetylation.

Characterization of Key Enzymes and Their Substrate Specificities

The biosynthetic gene cluster for sophorolipids in S. bombicola contains the key enzymes responsible for their assembly. scispace.combohrium.com

Cytochrome P450 Monooxygenase (CYP52M1): This is the gateway enzyme to the pathway. It catalyzes the terminal or sub-terminal hydroxylation of a long-chain fatty acid. scispace.com This hydroxylation is an absolute prerequisite for sophorolipid synthesis; disabling the cyp52m1 gene completely abolishes production. scispace.combohrium.com The enzyme's substrate scope includes common C16 and C18 fatty acids, and in the context of the target compound, it would act on docosanoic acid. While P450 enzymes can have broad or very narrow substrate specificities, the specific constraints of CYP52M1 from sophorolipid-producing yeasts determine the initial structure of the hydrophobic anchor. nih.govnih.gov

Glucosyltransferases (UGTA1 and UGTB1): Following hydroxylation, two separate glucosyltransferases act in sequence to form the sophorose disaccharide.

Glucosyltransferase I (UGTA1) attaches the first glucose molecule from a UDP-glucose donor to the hydroxyl group of the fatty acid. scispace.comresearchgate.net

Glucosyltransferase II (UGTB1) then adds a second glucose molecule to the first, forming the characteristic β-1,2 glycosidic bond of sophorose. scispace.comresearchgate.net Studies on these enzymes have shown that they are highly selective for the UDP-glucose donor and exhibit substrate specificity towards a C18:1 hydroxy fatty acid acceptor, suggesting a preference for certain fatty acid structures. researchgate.net

Acetyltransferase (AT): As detailed in section 2.2.3, this enzyme transfers acetyl groups from acetyl-CoA to the 6' and 6" positions of the sophorose moiety. scispace.comnih.gov The acetyltransferase from C. bogoriensis shows a clear preference for acetyl-CoA over longer-chain acyl-CoAs and acts on the unacetylated this compound as its acceptor substrate. nih.gov

Reaction Kinetics and Thermodynamics of Biosynthetic Steps

Detailed kinetic and thermodynamic analyses of the entire sophorolipid biosynthetic pathway are not extensively documented. However, studies on individual enzymes provide some insight.

The kinetics of the acetyltransferase from C. bogoriensis have been characterized. The enzyme has an apparent Michaelis constant (K_m) for acetyl-CoA of 30 µM. nih.gov Its activity is dependent on the physical state of its lipid substrate; the enzyme appears to utilize the monomeric form of this compound. A plateau in the substrate saturation curve is observed at 50 µM, which corresponds to the critical micelle concentration of the lipid, indicating that the enzyme's activity does not increase with substrate concentration once micelles are formed. nih.gov

Regulation of this compound Production

The production of sophorolipids is tightly regulated by environmental and nutritional cues, ensuring that these secondary metabolites are synthesized under appropriate conditions, typically those of nutrient imbalance.

Influence of Carbon and Nitrogen Source Availability

The availability and ratio of carbon and nitrogen are the most critical factors regulating sophorolipid biosynthesis. Production is generally triggered under nitrogen-limiting conditions when there is an excess of carbon. nih.gov This high carbon-to-nitrogen (C/N) ratio is a classic trigger for secondary metabolism in many microorganisms. bohrium.com

For the specific production of the diacetylated sophoroside of 13-hydroxydocosanoic acid by Candida bogoriensis, this regulation is clearly demonstrated. A study showed that both the concentration of the carbon source (glucose) and the nitrogen source (yeast extract) profoundly impact yield. nih.gov Production was maximal under what was defined as "standard" conditions, while deviations led to a sharp decrease in synthesis. nih.gov This suggests that not only a high C/N ratio is needed, but an optimal concentration of each nutrient is required to maximize flux towards the specific sophorolipid product. Lowering the glucose concentration depressed the activity of UDP-glucose:HDA glucosyltransferase, the first glycosylation enzyme in the pathway. nih.gov

Table 2: Effect of Nutrient Concentration on the Production of 13-Hydroxydocosanoic Acid Sophoroside by Candida bogoriensis

| Glucose Conc. | Yeast Extract Conc. | Relative Glycolipid Yield | Source(s) |

|---|---|---|---|

| 3.0% | 0.15% | High (>2 g/liter ) | nih.gov |

| 0.5% - 2.0% | 0.2% | Greatly Decreased | nih.gov |

More recent studies using other yeast species in different fermentation setups have further quantified the optimal C/N ratio. For instance, in solid-state fermentation, a glucose-to-nitrogen weight ratio of approximately 181.7 to 1.43 was found to be optimal for maximizing the production of a diacetylated lactonic sophorolipid. frontiersin.orgnih.gov This highlights the universal importance of the C/N balance in controlling the metabolic switch towards sophorolipid production.

Transcriptional and Translational Control Mechanisms

The biosynthesis of sophorolipids, including this compound, in the yeast Starmerella bombicola is a tightly regulated process, primarily controlled at the transcriptional level. The production of these secondary metabolites is typically not associated with growth and is significantly upregulated during the stationary phase. researchgate.netnih.gov Several control mechanisms have been identified that govern the expression of the genes involved in the sophorolipid biosynthetic pathway.

A key feature of this regulation is the organization of the biosynthetic genes into a subtelomeric gene cluster. researchgate.netoup.com This genomic arrangement is crucial for a regulatory mechanism known as the telomere positioning effect (TPE). researchgate.netnih.govoup.com The TPE is responsible for repressing the expression of the sophorolipid biosynthetic genes during specific growth phases. oup.com Research has shown that relocating the gene cluster to a different genomic locus can alter this regulation, leading to the onset of sophorolipid production during the exponential growth phase. researchgate.netnih.govproquest.com

The expression of genes within this cluster is controlled by various transcription factors. In S. bombicola, several transcription factors have been identified that influence the yield of sophorolipids. For instance, the knockout of transcription factors such as ztf1, leu3, and gcl has been shown to enhance the production of sophorolipids. frontiersin.orgnih.gov One study reported that a cumulative knockout of a Rim9-like protein (Rlp) and the transcription factors ztf1 and leu3 resulted in a significant increase in sophorolipid production, reaching 97.44 g/L, which was a 50.51% increase compared to the wild-type strain. frontiersin.orgnih.gov This enhancement is partly due to the increased expression of key biosynthetic genes like sble (encoding a lactone esterase) and UGPase, which showed a 2.2-fold increase in their expression levels in the triple-knockout strain. frontiersin.orgnih.gov

Further investigation into the roles of these transcription factors revealed specific effects on related metabolic pathways. For example, the deletion of leu3 led to a 2.6-fold upregulation of the DGA1 gene, which is involved in fatty acid synthesis, suggesting a redirection of metabolic flux towards the building blocks of sophorolipids. nih.gov Similarly, the knockout of ztf1 resulted in a 2.3-fold upregulation of the phosphoenolpyruvate (B93156) carboxykinase gene (pck1). researchgate.net Another putative transcription factor, a polypeptide with a Zinc Finger C2H2 type DNA-binding domain, has been identified, and suppression of its expression also leads to increased sophorolipid yields. google.com

In addition to transcription factors, other proteins also play a regulatory role. A Rim9-like protein (Rlp) has been shown to affect sophorolipid synthesis. frontiersin.orgnih.gov It is speculated that Rlp, being a homolog of the Saccharomyces cerevisiae plasma membrane protein Rim9, may be involved in the response to environmental signals like pH, thereby influencing the expression of sophorolipid synthesis genes. frontiersin.orgnih.gov

The promoters of the sophorolipid biosynthetic genes also contain specific regulatory sequences. For instance, a TATA-like consensus sequence, which is important for the initiation of transcription, has been identified upstream of the UGTB1 gene, a key glucosyltransferase in the pathway. google.com Furthermore, the presence of GATA-like regulatory sequences in the upstream regions of these genes is anticipated, as these are recognized by GATA-type transcription factors that are activated under nitrogen-limiting conditions, a condition known to induce sophorolipid synthesis. google.com

While transcriptional control of sophorolipid biosynthesis is an active area of research, information on translational control mechanisms remains limited. The specific regulation of ribosomal activity, codon usage, and post-translational modifications of the biosynthetic enzymes are not yet well understood.

Table of Key Regulatory Elements in Sophorolipid Biosynthesis

| Regulator | Type | Function/Effect on Sophorolipid Biosynthesis | References |

| ztf1 | Transcription Factor | Negative regulator; knockout increases production. | frontiersin.org, nih.gov |

| leu3 | Transcription Factor | Negative regulator; knockout increases production and upregulates DGA1. | frontiersin.org, nih.gov |

| gcl | Transcription Factor | Putative negative regulator. | frontiersin.org, nih.gov |

| Zinc Finger Protein | Transcription Factor | Putative negative regulator; suppression of expression increases production. | google.com |

| Rlp | Rim9-like Protein | Negative regulator; knockout increases production. | frontiersin.org, nih.gov, researchgate.net |

| Telomere Positioning Effect (TPE) | Gene Silencing Mechanism | Represses gene expression in the subtelomeric sophorolipid gene cluster. | researchgate.net, nih.gov, oup.com |

Table of Genes with Altered Expression due to Regulatory Factor Knockout

| Knockout Strain | Affected Gene | Change in Expression | References |

| ΔrlpΔleu3Δztf1 | sble | 2.2-fold increase | frontiersin.org, nih.gov |

| ΔrlpΔleu3Δztf1 | UGPase | 2.2-fold increase | frontiersin.org, nih.gov |

| Δleu3 | DGA1 | 2.6-fold increase | nih.gov |

| Δztf1 | pck1 | 2.3-fold increase | researchgate.net |

Metabolic and Genetic Engineering for Enhanced 13 Sophorosyloxydocosanoic Acid Production

Strain Improvement Strategies for Optimized Yields

Random mutagenesis is a powerful technique for generating a diverse library of mutants, from which superior producers can be identified through high-throughput screening. This approach does not require prior knowledge of the specific genes involved in the biosynthetic pathway. The process typically involves exposing a population of the producing microorganism to a mutagen, such as ultraviolet (UV) radiation or chemical agents like ethyl methanesulfonate (B1217627) (EMS). This induces random mutations throughout the genome.

The subsequent and crucial step is the development of a high-throughput screening method to efficiently identify "overproducers" from a vast pool of mutants. For sophorolipid (B1247395) production, this often involves colorimetric or pH-indicator-based assays on agar (B569324) plates. For instance, the hydrolysis of sophorolipids releases sophorose and the fatty acid, which can cause a localized pH drop. This change can be visualized using a pH indicator dye incorporated into the screening medium. Mutants exhibiting a larger or more intense halo are selected as potential high-yield candidates.

Table 1: Comparison of Mutagenic Agents for Random Mutagenesis

| Mutagenic Agent | Mechanism of Action | Advantages | Disadvantages |

| Ultraviolet (UV) Radiation | Causes the formation of pyrimidine (B1678525) dimers in DNA, leading to errors during replication. | Relatively simple and inexpensive to implement. | Lower mutation frequency compared to chemical mutagens; can be lethal at high doses. |

| Ethyl Methanesulfonate (EMS) | An alkylating agent that primarily induces G:C to A:T transitions in DNA. | High mutation frequency; effective in a wide range of microorganisms. | Highly toxic and requires careful handling; mutations can be clustered. |

| N-methyl-N'-nitro-N-nitrosoguanidine (NTG) | A potent alkylating agent that causes multiple, closely linked mutations. | Very high mutation frequency. | High lethality; can cause extensive and potentially undesirable genomic rearrangements. |

Adaptive laboratory evolution (ALE) is an experimental approach that mimics natural evolution to select for microorganisms with desired traits. In the context of 13-sophorosyloxydocosanoic acid production, ALE can be used to develop strains with enhanced tolerance to process-related stresses, such as high substrate or product concentrations, suboptimal pH, or the presence of inhibitory compounds.

The process involves culturing the microbial strain for extended periods under specific selective pressures. For example, the concentration of a substrate like docosanoic acid or an inhibitor can be gradually increased in the culture medium over many generations. This selective pressure favors the survival and proliferation of mutants that have spontaneously acquired beneficial mutations conferring resistance or improved metabolic efficiency under these challenging conditions.

Recent studies have demonstrated the effectiveness of ALE in improving the production of other organic acids. For instance, Pichia kudriavzevii strains evolved under acetic acid stress showed enhanced tolerance to multiple stressors and improved ethanol (B145695) production from lignocellulosic biomass. nih.gov Similarly, lactic acid bacteria evolved for salt tolerance exhibited increased lactic acid production in high-salinity media. nih.gov These examples highlight the potential of ALE to generate robust industrial strains for the production of this compound by improving their tolerance to the specific stresses encountered during fermentation.

Rational Pathway Engineering Approaches

Rational pathway engineering involves the targeted modification of specific genes and metabolic pathways based on a detailed understanding of the organism's metabolism. This approach offers a more precise and predictable way to enhance the production of this compound.

For sophorolipid biosynthesis, key enzymes include glucosyltransferases, which are responsible for glycosylating the fatty acid, and cytochrome P450 monooxygenases, which hydroxylate the fatty acid at a specific position. By placing the genes for these enzymes under the control of strong, constitutive promoters, their expression levels can be significantly increased, leading to a higher conversion of precursors into the desired product.

Microbial cells have complex metabolic networks with numerous interconnected pathways. The precursors for this compound biosynthesis, such as fatty acids and acetyl-CoA, are also utilized by other metabolic pathways. One major competing pathway is fatty acid β-oxidation, which degrades fatty acids to generate energy.

By deleting or downregulating the genes involved in β-oxidation, more of the fatty acid substrate can be channeled towards sophorolipid synthesis. This strategy has been successfully applied in the production of other fatty acid-derived chemicals. However, completely blocking β-oxidation can sometimes be detrimental to the cell, as it is an important source of energy and cellular building blocks. Therefore, a careful balance must be struck, often through the use of weaker promoters or by targeting specific isozymes to partially downregulate the competing pathway. The accumulation of intermediates like malonyl-CoA, due to the blockage of downstream pathways, can also have toxic effects on the cells. nih.gov

The biosynthesis of this compound is an energy-intensive process that requires a sufficient supply of cofactors, such as ATP and NADPH, as well as the primary precursors, glucose and docosanoic acid. Engineering the central carbon metabolism to increase the availability of these essential molecules can significantly boost product yields.

For example, the pentose (B10789219) phosphate (B84403) pathway (PPP) is a major source of NADPH in most microorganisms. Overexpressing key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, can increase the intracellular pool of NADPH, which is required by the cytochrome P450 monooxygenases involved in fatty acid hydroxylation.

Furthermore, enhancing the uptake of precursors from the growth medium can also improve production. This can be achieved by overexpressing transporter proteins responsible for importing glucose and fatty acids into the cell. By ensuring a plentiful supply of both energy and building blocks, the metabolic flux towards this compound can be maximized.

Table 2: Key Enzymes in Sophorolipid Biosynthesis and Their Functions

| Enzyme | Function | Engineering Strategy |

| Glucosyltransferase 1 (UGT1) | Transfers the first glucose molecule to the hydroxylated fatty acid. | Overexpression |

| Glucosyltransferase 2 (UGT2) | Transfers the second glucose molecule to form the sophorose moiety. | Overexpression |

| Cytochrome P450 Monooxygenase | Hydroxylates the fatty acid at a specific carbon atom (e.g., C-13). | Overexpression |

| Acetyltransferase | Acetylates the sophorose moiety (in some sophorolipids). | Deletion (for specific product profile) |

Applications of Synthetic Biology in this compound Biosynthesis

Synthetic biology offers a powerful toolkit to re-engineer microorganisms for the targeted overproduction of desired compounds like this compound. This involves both the rational design of new metabolic pathways and the implementation of sophisticated genetic control systems.

Design of Novel Biosynthetic Routes

The native producer of this compound is the yeast Rhodotorula bogoriensis (previously known as Candida bogoriensis). researchgate.netnih.govhmdb.ca Unlike the more commonly studied sophorolipid producer, Starmerella bombicola, which synthesizes sophorolipids with C16 or C18 fatty acid tails, R. bogoriensis incorporates a longer C22 fatty acid, specifically 13-hydroxydocosanoic acid. researchgate.netnih.gov The biosynthesis of this unique sophorolipid involves a series of enzymatic steps, including the hydroxylation of docosanoic acid and subsequent glycosylation steps.

Early research into the enzymatic machinery of C. bogoriensis identified the presence of glucosyltransferases responsible for attaching the sophorose head to the hydroxylated fatty acid. oup.com While the complete genetic blueprint for this pathway in R. bogoriensis is still being fully elucidated, the recent sequencing of its genome provides a critical foundation for metabolic engineering. researchgate.net This genomic data allows for the identification of key genes, such as those encoding for fatty acid hydroxylases and glucosyltransferases, which are prime targets for modification to enhance the production of this compound.

Designing novel biosynthetic routes could involve heterologous expression of specific enzymes or entire pathways in a more tractable host organism. For instance, the enzymes responsible for the synthesis of the C22 fatty acid precursor and its specific hydroxylation at the 13th position could be identified in R. bogoriensis and transferred to a high-flux chassis like S. cerevisiae or an engineered S. bombicola strain. A patent has described the possibility of creating modified yeast strains capable of producing sophorolipids with C22 or C24 hydroxylated fatty acids by manipulating genes encoding for enzymes like cytochrome P450 monooxygenase and glucosyltransferases. google.com

Implementation of Genetic Circuits for Metabolic Control

To effectively channel metabolic flux towards the synthesis of this compound, the implementation of genetic circuits for precise metabolic control is essential. Genetic circuits are networks of interacting genes and proteins that can be designed to perform logical operations and regulate gene expression in response to specific signals. nih.govnih.gov

While the direct application of complex genetic circuits for this compound production is still in its nascent stages, the principles have been well-established in other yeast systems, particularly Saccharomyces cerevisiae. mit.edudntb.gov.uaresearchgate.net These circuits can be designed to:

Dynamically regulate pathway gene expression: By placing key biosynthetic genes under the control of inducible or repressible promoters, their expression can be turned on or off at specific times during fermentation. This can help to balance cell growth with product formation and avoid the accumulation of toxic intermediates.

Sense metabolic intermediates: Biosensors can be developed to detect the concentration of key precursors or the final product. This information can then be used to feedback-regulate the expression of pathway enzymes, creating a self-regulating system that maintains optimal production levels.

Control competing pathways: Genetic circuits can be used to downregulate or completely shut off metabolic pathways that compete for the same precursors as this compound biosynthesis.

The design and implementation of such circuits in R. bogoriensis would be a significant step towards achieving high-titer, industrial-scale production of this unique sophorolipid. The availability of its genome sequence is the first critical step in identifying the necessary promoters, terminators, and regulatory elements for building these sophisticated control systems. researchgate.net

Process Engineering and Bioreactor Design for Research Scale

Beyond the cellular level, process engineering plays a pivotal role in maximizing the yield and productivity of this compound. This includes the optimization of fermentation strategies and the exploration of sustainable feedstocks.

Fermentation Strategy Optimization (e.g., Fed-Batch Cultivation)

Batch fermentation, where all nutrients are provided at the beginning of the process, can lead to substrate inhibition and the accumulation of toxic byproducts. Fed-batch cultivation, a strategy where nutrients are fed incrementally throughout the fermentation, offers a solution to these limitations and has been shown to significantly improve sophorolipid yields.

A study on Rhodotorula bogoriensis demonstrated the successful application of a fed-batch strategy, achieving a volumetric product yield of 51 g/L of C22-sophorolipids, which are primarily composed of this compound. nih.govresearchgate.net This high-titer production highlights the potential of optimized fermentation processes. The study also noted that glucose depletion was correlated with the deacetylation of the sophorolipids, indicating that the feeding strategy can influence the final product composition. nih.govresearchgate.net

Further optimization of fed-batch strategies could involve the development of sophisticated feeding profiles based on real-time monitoring of key parameters such as biomass, substrate concentration, and dissolved oxygen levels.

Table 1: Comparison of Fermentation Strategies for Sophorolipid Production

| Fermentation Strategy | Producing Organism | Key Findings | Sophorolipid Yield (g/L) | Reference |

|---|---|---|---|---|

| Batch | Rhodotorula bogoriensis | Vegetable oil supplementation enhanced production. | 1.26 (with rapeseed oil) | nih.gov |

| Fed-batch | Rhodotorula bogoriensis | High-titer production of C22-sophorolipids. | 51 | nih.govresearchgate.net |

| Fed-batch | Candida batistae | Optimized carbon and nitrogen sources. | 53.2 | researchgate.net |

Utilization of Sustainable and Alternative Feedstocks (e.g., Waste Streams)

The cost of the carbon source is a major factor in the economic viability of microbial fermentation processes. Utilizing inexpensive and readily available waste streams as feedstocks is a key strategy for sustainable and cost-effective production of this compound.

Research has shown that the production of sophorolipids by Rhodotorula bogoriensis is enhanced by the presence of vegetable oils. nih.gov This suggests that waste cooking oils and other lipid-rich industrial byproducts could serve as effective hydrophobic substrates. A review on sophorolipid production highlights the potential of various alternative feedstocks, including biomass byproducts and wastes, to replace purified substrates like glucose and oleic acid. researchgate.net

For Rhodotorula species, various agro-industrial wastes have been explored. For instance, a study on Rhodotorula rubra utilized the liquid fraction residual from brown seaweed processing as a nutrient source for sophorolipid production. researchgate.net Another approach involves solid-state fermentation (SSF), which has been investigated for sophorolipid production using oil cake. frontiersin.orgmdpi.com While these studies may not have specifically quantified the yield of this compound, they demonstrate the feasibility of using diverse and sustainable feedstocks for sophorolipid production by the Rhodotorula genus.

Table 2: Examples of Alternative Feedstocks for Sophorolipid Production by Rhodotorula Species

| Feedstock | Rhodotorula Species | Fermentation Type | Key Outcome | Reference |

|---|---|---|---|---|

| Rapeseed Oil | R. bogoriensis | Batch | Enhanced sophorolipid yield compared to no oil addition. | nih.govresearchgate.net |

| Meadowfoam Oil | R. bogoriensis | Batch | Demonstrated sophorolipid production with an alternative oil. | nih.govresearchgate.net |

| Liquid Fraction of Brown Seaweed | R. rubra | Batch | Successful production of sophorolipids with antibacterial activity. | researchgate.net |

Structure Activity Relationship Sar Studies of 13 Sophorosyloxydocosanoic Acid and Its Derivatives

Impact of Sophorose Acetylation on Biological Activities

Acetylation of the sophorose group, the hydrophilic head of the molecule, plays a critical role in modulating the biological activities of sophorolipids. The degree of acetylation can influence properties ranging from antimicrobial to antiviral efficacy.

The sophorose moiety of 13-sophorosyloxydocosanoic acid can be unacetylated, mono-acetylated, or di-acetylated at the 6'- and 6"-positions. nih.gov This variation in acetylation has a profound impact on the compound's properties. Acetylation generally decreases the hydrophilicity of the sophorolipid (B1247395) molecule. nih.gov

Studies have shown that the degree of acetylation can influence the biological potency of sophorolipids. For instance, di-acetylated ethyl esters of sophorolipids have demonstrated the highest spermicidal and anti-HIV activity, followed by their mono-acetylated and non-acetylated counterparts. researchgate.net This suggests a direct correlation between the number of acetyl groups and certain biological functions. Furthermore, diacetylated lactonic sophorolipids have been found to exhibit significant cytotoxic effects against certain cancer cell lines by increasing intracellular reactive oxygen species (ROS) and inhibiting cell migration, without harming normal cells. nih.gov

The table below summarizes the functional differences observed between sophorolipid variants with different degrees of acetylation.

| Degree of Acetylation | Observed Functional Effects |

| Di-acetylated | Most potent spermicidal and anti-HIV agent (as ethyl ester). researchgate.net High cytotoxic effect against breast cancer cells. nih.gov |

| Mono-acetylated | Intermediate spermicidal and anti-HIV activity (as ethyl ester). researchgate.net |

| Non-acetylated | Least potent spermicidal and anti-HIV activity (as ethyl ester). researchgate.net |

The acetylation of this compound is catalyzed by specific enzymes called acetyltransferases. nih.gov These enzymes facilitate the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to the 6'- or 6"-hydroxyl groups of the sophorose moiety. nih.govnih.gov The activity of these acetyltransferases is therefore a key determinant of the final structure and, consequently, the biological activity of the sophorolipid produced.

Research has identified the acetyltransferase gene (AT) in Candida bombicola, a common sophorolipid-producing yeast. nih.gov The creation of a deletion mutant for this gene resulted in the production of purely unacetylated sophorolipids. nih.gov This highlights the direct role of this enzyme in the acetylation process. The enzyme purified from Candida bogoriensis has been shown to catalyze the acetylation of both the 6' and 6" positions, producing di- and mono-acetylated forms. nih.gov This enzyme exhibits a preference for acetyl-CoA and can also utilize propionyl-CoA, albeit less efficiently. nih.gov The ability to control the expression and activity of these acetyltransferases opens up possibilities for producing sophorolipids with specific acetylation patterns and, therefore, tailored biological activities.

Influence of the Lipid Moiety's Length and Saturation on Activity

The fatty acid component of sophorolipids typically ranges from 16 to 18 carbons in length. ijstr.org However, the specific length of the fatty acid chain can influence the biological properties of the resulting sophorolipid. For instance, reducing the length of the fatty acid chain has been shown to improve the emulsification activity of sophorolipids. oup.com Conversely, studies on sophorolipid production by Candida bombicola have indicated that fatty acids with 18 carbons, both saturated and monounsaturated, lead to the highest production yields. northwestern.edu Production is reduced when shorter (≤C16) or longer (≥C20) fatty acids are used as feedstock. northwestern.edu

The position of hydroxylation on the fatty acid chain, either at the terminal (ω) or sub-terminal (ω-1) carbon, also contributes to the structural diversity and functional differences among sophorolipids. ijstr.org While the fatty acids are typically hydroxylated at the ω or ω-1 position, the specific position can vary. ijstr.orgresearchgate.net

The following table illustrates the impact of fatty acid chain length on sophorolipid production.

| Fatty Acid Chain Length | Sophorolipid Production by Candida bombicola |

| ≤C16 | Reduced |

| C18 (saturated and monounsaturated) | Highest |

| ≥C20 | Reduced |

The presence of double bonds (unsaturation) within the fatty acid tail also modulates the activity of sophorolipids. Saturated, monounsaturated, and polyunsaturated fatty acids can all be incorporated into the sophorolipid structure. ijstr.org The degree of unsaturation affects not only the physical properties of the sophorolipids but also their biological efficacy.

Research has shown that monounsaturated C18 fatty acids result in high sophorolipid production, while an increase in unsaturation (from monounsaturated to di- and tri-unsaturated) leads to a decrease in production. ijstr.org In terms of biological activity, acidic sophorolipids with shorter fatty acid chains or diacetylated ethyl ester sophorolipids have demonstrated stronger virucidal activity than their lactonic counterparts. nih.gov The presence of unsaturation can also influence the structure and toxicity of aggregates formed by other molecules in the presence of these lipids. nih.gov

Differential Activities of Lactonic and Acidic Forms of this compound

This compound can exist in two primary forms: an acidic (open-chain) form and a lactonic (cyclic) form. In the lactonic form, the carboxylic acid group of the fatty acid is intramolecularly esterified, typically to the 4''-hydroxyl group of the sophorose sugar. ijstr.orgresearchgate.net This structural difference leads to significant variations in their physicochemical properties and biological activities. frontiersin.orgmdpi.com

Generally, the lactonic form of sophorolipids is reported to have higher antimicrobial activity compared to the acidic form. nih.govfrontiersin.org Lactonic sophorolipids have demonstrated better inhibitory effects against certain pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. frontiersin.org They are also associated with high lipophilicity and potent anti-tumor activities. mdpi.com

On the other hand, the acidic form exhibits improved solubility and foaming characteristics, making it valuable for applications in bioremediation, food, and cosmetics. mdpi.com The synergistic effect of both forms can also enhance surfactant activities. researchgate.net The ratio of acidic to lactonic forms produced can be influenced by fermentation conditions and can also change during storage due to hydrolysis of the lactone ring. nih.gov

The table below highlights the key differences in the activities of the lactonic and acidic forms.

| Form | Key Characteristics and Activities |

| Lactonic | Higher antimicrobial activity. nih.govfrontiersin.org High lipophilicity. mdpi.com Potent anti-tumor activity. mdpi.com |

| Acidic | Improved solubility and foaming properties. mdpi.com Valuable in bioremediation, food, and cosmetics. mdpi.com |

Distinct Biological Functions Attributed to Each Form

The acidic and lactonic forms of this compound and other sophorolipids exhibit distinct physicochemical and biological properties, which dictates their suitability for different applications.

The lactonic form is generally characterized by its higher lipophilicity. This property contributes to its potent biological activities, including antimicrobial, antifungal, and antitumor effects. researchgate.net For instance, lactonic sophorolipids have demonstrated strong cytotoxic effects against certain cancer cell lines and are effective in inhibiting the growth of various pathogenic fungi and bacteria. nih.govfrontiersin.org The enhanced bioactivity of the lactonic form is often attributed to its ability to interact with and disrupt biological membranes.

The acidic form , on the other hand, possesses a free carboxylic acid group, which imparts greater water solubility and better foaming properties. researchgate.net These characteristics make the acidic form particularly valuable for applications in bioremediation, as a detergent, and in the food and cosmetics industries. researchgate.net While generally less potent in their antimicrobial activity compared to their lactonic counterparts, acidic sophorolipids have shown some bactericidal effects against Gram-negative bacteria like Escherichia coli and can inhibit biofilm formation in pathogens such as Pseudomonas aeruginosa. acs.org Furthermore, acidic sophorolipids have been noted for their anti-inflammatory properties. nih.gov

The ratio of lactonic to acidic sophorolipids can be crucial for specific applications. For example, in the degradation of cyanobacterial blooms, a specific ratio of lactonic to acidic forms (8.25:1.75) was found to be most effective. researchgate.net

| Property | Lactonic Form | Acidic Form | Reference |

|---|---|---|---|

| Solubility | Lower water solubility | Higher water solubility | researchgate.netnih.gov |

| Lipophilicity | High | Lower | researchgate.net |

| Antimicrobial Activity | High (antibacterial, antifungal) | Moderate (some bactericidal and anti-biofilm effects) | researchgate.netacs.org |

| Antitumor Activity | High cytotoxicity | Lower cytotoxicity | researchgate.netnih.gov |

| Surface Activity | More surface active (lower CMC) | Good surface and foaming properties | nih.gov |

| Primary Applications | Pharmaceuticals, antimicrobial agents | Bioremediation, detergents, food, cosmetics | researchgate.net |

Computational and In Silico Modeling in SAR Analysis

Computational and in silico modeling techniques are increasingly valuable tools in the study of structure-activity relationships for complex molecules like this compound. These methods allow for the prediction of biological activity and the elucidation of interaction mechanisms at a molecular level, thereby guiding the synthesis and testing of new derivatives.

Ligand-Protein Interaction Studies

Molecular docking and other computational techniques are employed to study the interactions between sophorolipids and protein targets. These studies can reveal the binding modes and affinities of the acidic and lactonic forms, providing insights into their mechanisms of action.

For example, molecular docking analyses have been used to investigate the interaction of sophorolipids with key proteins in inflammatory pathways. nih.gov These studies have shown that sophorolipids can bind to the Toll-like receptor 4/myeloid differentiation factor 2 (TLR4/MD-2) complex and IκB kinase β (IKKβ), suggesting a molecular basis for their anti-inflammatory effects. nih.gov The interactions are often stabilized by a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's binding pocket. nih.gov

The interaction of sophorolipids with proteins can also influence the protein's conformation and stability. Studies on the interaction between sophorolipids and the model protein apo-α-lactalbumin have shown that sophorolipids can act as gentle denaturants. nih.govresearchgate.net The acidic form, in particular, interacts with the protein in both its monomeric and micellar forms. nih.govresearchgate.net Such studies are crucial for understanding the potential applications of sophorolipids in formulations containing proteins, such as detergents and pharmaceuticals. researchgate.net

Furthermore, molecular docking has been utilized to explore the interactions between sophorolipids and other biomolecules, such as whey proteins, to understand how these interactions can be modulated by other components in a formulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not widely reported in the literature, the principles of QSAR are highly applicable to this class of molecules.

A QSAR study involves the calculation of a large number of molecular descriptors that quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. nih.gov These descriptors are then correlated with the experimentally determined biological activity (e.g., IC50 values for enzyme inhibition) using statistical methods to develop a predictive model.

For a molecule like this compound, QSAR models could be developed to predict its activity as an antimicrobial agent, an enzyme inhibitor, or a cytotoxic compound. By systematically modifying the structure of the sophorolipid (e.g., altering the length of the fatty acid chain, the degree of acetylation, or the nature of the head group) and measuring the corresponding changes in activity, a QSAR model could identify the key structural features that govern its biological function.

The development of robust QSAR models for sophorolipids would significantly accelerate the discovery of new derivatives with enhanced potency and selectivity, reducing the time and cost associated with extensive experimental screening. nih.gov

Mechanisms of Action of 13 Sophorosyloxydocosanoic Acid at the Cellular and Molecular Level

Interactions with Microbial Cellular Structures

Sophorolipids, including the 13-sophorosyloxydocosanoic acid variant, are well-documented for their potent antimicrobial properties, which stem from their ability to disrupt the structural and functional integrity of microbial cells. nih.gov As amphipathic molecules, they interact with the lipid components of cell membranes, leading to a cascade of disruptive events.

The antibacterial action of sophorolipids is highly dependent on the type of bacterial cell wall. Pure lactonic sophorolipid (B1247395) (LSL) demonstrates distinct mechanisms against Gram-positive and Gram-negative bacteria. frontiersin.org

Against the Gram-positive bacterium Staphylococcus aureus, LSL exhibits a "leaking" effect. It acts by increasing the permeability of the cell membrane, which causes intracellular contents to flow out, leading to cell "shrinkage" and inhibition of growth. frontiersin.org In contrast, its effect on the Gram-negative bacterium Pseudomonas aeruginosa is described as "blasting." frontiersin.org This suggests a more aggressive action focused on hindering the synthesis of the cell wall, preventing the formation of a complete and stable protective layer and ultimately causing the cell to rupture. frontiersin.org These findings indicate that LSL can achieve both bacteriostatic and bactericidal effects by destroying the cell wall and compromising membrane integrity. frontiersin.org The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of LSL against various bacteria highlight its potent and selective activity. frontiersin.org

Interactive Table 1: Inhibitory and Bactericidal Concentrations of Lactonic Sophorolipid (LSL) Against Pathogenic Bacteria

| Bacterial Strain | Type | MIC (mg/mL) | MBC (mg/mL) | Primary Mechanism |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.05 | 0.20 | Membrane "Leaking" |

| Pseudomonas aeruginosa | Gram-negative | 0.20 | 0.40 | Cell Wall "Blasting" |

| Escherichia coli | Gram-negative | No significant inhibition | No significant inhibition | N/A |

| Lactobacillus sp. | Gram-positive | No significant inhibition | No significant inhibition | N/A |

Data sourced from a study on the antibacterial effects of pure lactonic sophorolipid. frontiersin.org

Sophorolipids display robust antifungal activity, primarily by targeting the fungal cell membrane. nih.gov The lipophilic nature of these compounds, conferred by the long fatty acid chain, allows them to intercalate into the lipid bilayer, increasing membrane permeability and causing irreversible damage. frontiersin.org

Studies on Candida albicans have provided detailed insights into this process. Scanning electron microscopy reveals that sophorolipids induce the formation of perforations in the outer membrane, leading to a swollen and deformed cell morphology. nih.gov This disruption of membrane integrity is a key mechanism of cell death. nih.gov Furthermore, sophorolipids inhibit the dimorphic transition in C. albicans, preventing the formation of hyphae, which are crucial for biofilm formation and virulence. nih.govresearchgate.net This is partly achieved by downregulating the expression of hyphae-specific genes. researchgate.net

Beyond direct membrane damage, the interaction of sophorolipids with fungal cells triggers intracellular stress responses. Treatment of C. albicans with sophorolipids leads to a significant increase in the production of reactive oxygen species (ROS). rsc.org This oxidative stress, in turn, causes endoplasmic reticulum (ER) stress and alters the mitochondrial membrane potential, contributing to cell death through necrosis. rsc.org Sophorolipids have also been shown to inhibit the activity of β-1,3-glucanase in the oomycete Phytophthora infestans, an enzyme critical for cell wall remodeling, further highlighting the compound's multifaceted impact on fungal structural integrity. nih.gov

Modulation of Intracellular Signaling Pathways

In addition to direct interactions with cellular structures, this compound and related sophorolipids can influence fundamental intracellular processes, including lipid and glucose metabolism.

Sophorolipids have a tangible impact on the digestion, absorption, and metabolism of lipids. In animal studies, dietary supplementation with sophorolipids has been shown to enhance the intestinal absorption of dietary fats. nih.gov This is accomplished by upregulating the expression of key markers for lipid digestion and transport, such as the fatty acid translocase CD36, which facilitates the uptake of long-chain fatty acids, and Diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme vital for fat metabolism and lipid deposition. nih.gov

The biosynthesis of sophorolipids itself is intrinsically linked to lipid metabolism. The yeast Candida bombicola, a primary producer of these compounds, utilizes hydrophobic carbon sources like vegetable oils for production. nih.gov The fatty acid profile of the substrate oil directly influences the structure of the resulting sophorolipid, demonstrating a direct metabolic pathway from environmental lipids to the final glycolipid product. nih.govacs.org

The synthesis of this compound and its derivatives by yeasts like Candida bogoriensis is closely regulated by glucose availability. nih.gov The production of the diacetylated sophoroside of 13-hydroxydocosanoic acid is significantly enhanced when cells are grown in a medium with a high glucose concentration. nih.gov Conversely, lowering the glucose concentration drastically decreases the yield of this glycolipid. nih.gov This regulatory link is further evidenced by the activity of UDP-glucose:hydroxydocosanoic acid glucosyltransferase, the first enzyme in the synthesis pathway, which is depressed in low-glucose media. nih.gov

Genetic studies in engineered strains of Starmerella bombicola corroborate this finding, showing that modifications to increase sophorolipid production also enhance the metabolic flow of glucose into the synthesis pathway and increase the intracellular pool of UDP-glucose, a key precursor for the sophorose sugar moiety. nih.gov

The direct effects of this compound on mammalian signaling enzymes such as Diacylglycerol Kinase (DGK) and the mammalian target of rapamycin (B549165) complex 1 (mTORC1) are not extensively documented in current research. While some simpler fatty acids have been shown to inhibit these pathways, a direct inhibitory link for sophorolipids has not been established.

However, research has identified specific enzymatic activities that are directly related to the metabolism and function of this compound.

Acetyl-CoA:this compound Acetyltransferase : This enzyme, purified from Candida bogoriensis, is responsible for the acetylation of the 6' and 6" positions of the sophorose sugar. It utilizes acetyl-CoA as a substrate and shows high specificity for the sophorolipid, indicating a dedicated step in the maturation of the final compound. The enzyme appears to utilize the monomeric form of the sophorolipid as its substrate.

β-1,3-glucanase : As mentioned previously, sophorolipids have been found to reduce the activity of this enzyme in the plant pathogen P. infestans. nih.gov This enzyme is crucial for breaking down β-glucans in the cell wall, and its inhibition can impair cell wall plasticity and growth.

Interactive Table 2: Characteristics of Acetyl-CoA:this compound Acetyltransferase

| Property | Value/Description |

|---|---|

| Source Organism | Candida bogoriensis |

| Function | Catalyzes acetylation of the 6' and 6" positions of the sophorose group. |

| Apparent Km for Acetyl-CoA | 30 µM |

| pH Optimum | 7.0 - 9.0 |

| Inhibitors | Strongly inhibited by sulfhydryl reagents (e.g., N-ethylmaleimide). |

Data sourced from a study on the purification and characterization of the acetyltransferase enzyme.

Induction of Cellular Responses and Gene Expression Profiles

The interaction of this compound, a member of the sophorolipid family of glycolipids, with target cells initiates a cascade of cellular responses that can culminate in significant alterations to gene expression profiles. While the most immediate and pronounced effect is often on the cell membrane, subsequent intracellular signaling events can lead to a modulated expression of various genes.

Research into the broader class of sophorolipids has revealed their capacity to influence cellular behavior by altering gene activity. For instance, in the context of cancer cell research, sophorolipids have been shown to modulate the expression of genes critical to apoptosis (programmed cell death). researchgate.net This includes the upregulation and downregulation of B-cell lymphoma (Bcl)-family proteins, which are central regulators of the apoptotic process. researchgate.net The binding of sophorolipids to cell receptors can trigger the release of cytochrome c, which in turn activates caspase-3/9 pathways, a key enzymatic cascade in apoptosis. researchgate.net Furthermore, sophorolipids can increase intracellular reactive oxygen species (ROS), which activates pro-apoptotic signaling pathways like JNK and p38 MAPK, leading to the activation of caspases 3, 6, and 7. researchgate.net

While these specific findings relate to mammalian cancer cells, they underscore the principle that sophorolipids can and do induce specific gene expression profiles as part of their mechanism of action. In microorganisms, while membrane disruption is a primary antimicrobial mechanism, it is plausible that sublethal concentrations could also trigger stress responses and alter gene expression related to cell wall repair, efflux pumps, or metabolic adjustments. The use of genetic engineering and reporter systems, such as the green fluorescent protein (GFP) reporter system used to analyze gene expression in the producing yeast Starmerella bombicola, provides a framework for how the specific transcriptomic response of target microorganisms could be elucidated in future studies. nih.gov

Role in Interspecies Microbial Interactions

As secondary metabolites, sophorolipids like this compound are not essential for the primary growth of the producing organism but play a crucial role in its survival and competitiveness within a complex microbial community. mssm.edu Their biological activities, particularly their antimicrobial properties, are central to their function in mediating interspecies microbial interactions.

Antimicrobial Properties Against Competing Microorganisms

This compound and related sophorolipids exhibit significant antimicrobial activity against a range of competing microorganisms, including bacteria and fungi. nih.govmdpi.com This activity is a key feature of their ecological role. The primary mechanism of action involves the disruption of the cell membrane. mdpi.comjmb.or.kr As amphipathic molecules, sophorolipids insert themselves into the lipid bilayers of microbial cell membranes, which increases membrane permeability and disrupts its integrity. mdpi.com This leads to the leakage of essential intracellular components and ultimately results in the inhibition of growth or cell death. mdpi.comjmb.or.kr

The effectiveness of sophorolipids is particularly noted against Gram-positive bacteria. scielo.brulster.ac.uk However, they also show activity against some Gram-negative bacteria and various fungi. mdpi.comscielo.br The lactonic forms of sophorolipids are generally reported to have higher antimicrobial and biocidal activity compared to their acidic counterparts. mdpi.comnih.gov

The following table summarizes the observed antimicrobial activity of sophorolipids against various microorganisms.

| Target Microorganism | Type | Observed Effect | Reference |

| Bacillus subtilis | Gram-positive Bacteria | Growth inhibition; MIC of 4 ppm | jmb.or.krjmb.or.kr |

| Staphylococcus xylosus | Gram-positive Bacteria | Growth inhibition; MIC of 1 ppm | jmb.or.krjmb.or.kr |

| Staphylococcus aureus | Gram-positive Bacteria | Growth inhibition; Pathogen reduction | scielo.brnih.gov |

| Streptococcus mutans | Gram-positive Bacteria | Growth inhibition; MIC of 1 ppm | jmb.or.krscielo.brjmb.or.kr |

| Propionibacterium acnes | Gram-positive Bacteria | Growth inhibition; MIC of 0.5 ppm | jmb.or.krjmb.or.kr |

| Listeria monocytogenes | Gram-positive Bacteria | Growth inhibition | nih.gov |

| Enterococcus faecium | Gram-positive Bacteria | Reduction in viability | scielo.br |

| Escherichia coli | Gram-negative Bacteria | No effect in some studies, reduction in others | jmb.or.krscielo.brnih.govjmb.or.kr |

| Salmonella spp. | Gram-negative Bacteria | Reduction in viability | scielo.brnih.gov |

| Proteus mirabilis | Gram-negative Bacteria | Reduction in viability | scielo.br |

| Botrytis cinerea | Fungus | 50% growth inhibition at 100 ppm | jmb.or.krjmb.or.kr |

| Candida albicans | Yeast (Fungus) | Microbial growth inhibition | mdpi.comresearchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Contribution to Niche Protection for Producing Organisms

The antimicrobial activity of this compound and other sophorolipids provides a significant competitive advantage to the microorganisms that produce them, such as yeasts from the Starmerella (formerly Candida) clade. jmb.or.kr By secreting these compounds into their immediate environment, the producing yeasts can inhibit the growth of or kill competing bacteria and fungi. nih.gov

This chemical antagonism is a powerful mechanism for niche protection. It allows the sophorolipid-producing yeast to secure access to limited resources, such as carbon and nitrogen sources, by creating a zone of inhibition around itself where competitors cannot thrive. This is particularly important in nutrient-rich environments where microbial competition is intense. The production of sophorolipids, therefore, functions as a defense mechanism, helping the yeast to establish and maintain its population within a specific ecological niche. The role of sophorolipids as extracellular storage compounds for carbon and energy further supports their importance in the survival strategy of the producing organism. mdpi.com

Ecological and Environmental Relevance of 13 Sophorosyloxydocosanoic Acid Production

Natural Ecological Niche of Producing Microorganisms

The primary producers of sophorolipids, including 13-sophorosyloxydocosanoic acid, are non-pathogenic yeasts, with Starmerella bombicola (previously known as Candida bombicola) being the most extensively studied and efficient producer. nih.govresearchgate.net These microorganisms are often found in specific, sugar-rich environments.

Habitats and Environmental Conditions Favoring Production

Sophorolipid-producing yeasts like Starmerella bombicola are commonly isolated from environments rich in hydrophobic substrates and sugars, such as bumblebee honey and flowers. nih.govnih.gov The production of these compounds is significantly influenced by several environmental factors. Optimal production often requires the presence of both a hydrophilic (sugar) and a hydrophobic (fatty acid or oil) carbon source. ijstr.org

Several variables are critical for creating an ideal environment for the growth of these yeast strains and their metabolic production of sophorolipids. nih.gov These include:

pH: Sophorolipid (B1247395) production is typically associated with a decrease in the pH of the medium, often dropping to acidic levels between 2.6 and 4.0. ijstr.org The biosurfactant itself is stable over a wide pH range, from 2 to 12. nih.gov

Temperature: Fermentation for sophorolipid production is generally carried out at temperatures around 25°C or 30°C. researchgate.net The resulting sophorolipids exhibit stability at temperatures up to 100°C. nih.gov

Carbon and Nitrogen Sources: The ratio of carbon to nitrogen is a key factor. nih.gov Production is often stimulated under conditions of nitrogen limitation. researchgate.net While glucose is a common hydrophilic source, various agro-industrial wastes rich in fermentable sugars are also effective and sustainable substrates. nih.gov

Oxygen Availability: Adequate oxygen levels are essential for the biosynthesis of sophorolipids. researchgate.net

The following table summarizes the optimal conditions for sophorolipid production by Candida bombicola ATCC 22214 as observed in a specific study.

| Parameter | Condition |

| Seed Media | GYUB (supported better growth) |

| Production Media | Yeast extract, urea, glucose, and corn oil |

| pH | Initial pH of 4.0 |

| Temperature | Incubation at 25°C |

| Incubation Time | 72 hours for significant surface and interfacial tension reduction |

This table presents data from a study on sophorolipid production by Candida bombicola ATCC 22214. nih.gov

Co-occurrence with Other Microbes in Environmental Systems

In their natural habitats, sophorolipid-producing yeasts coexist with a diverse range of other microorganisms. The production of sophorolipids, which possess antimicrobial properties, is a key strategy in competing with these other microbes. nih.govnih.gov The lactonic form of sophorolipids, in particular, has been shown to inhibit the growth of various bacteria and fungi, including Candida albicans. nih.govmdpi.com This antimicrobial action often involves disrupting the cell membrane of competing microbes, leading to increased permeability and cell rupture. mdpi.com

Contribution to Microbial Competition and Survival Strategies

The synthesis of this compound and other sophorolipids is not merely a metabolic byproduct but a crucial element of the producing organism's survival strategy, providing a competitive edge in its ecological niche.

Extracellular Energy Storage and Utilization under Starvation

One of the primary natural functions of sophorolipids is to serve as an extracellular storage compound for carbon and energy. nih.govnih.gov Starmerella bombicola can produce and secrete large quantities of these energy-rich molecules. nih.gov When faced with starvation conditions, the yeast can then catabolize these previously synthesized sophorolipids to sustain itself. nih.gov This strategy of storing energy outside the cell in a form that is less accessible to competing microorganisms provides a significant survival advantage. nih.gov

Competitive Advantage in Nutrient Acquisition